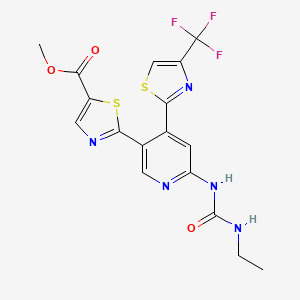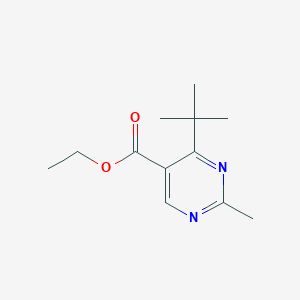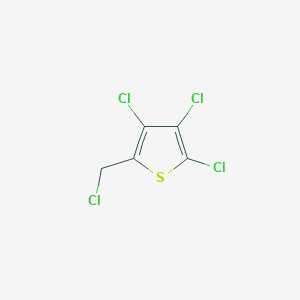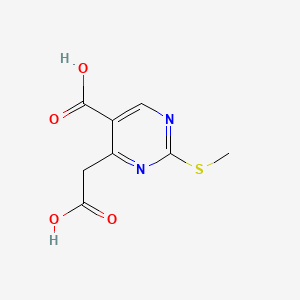
5-Carboxy-2-(methylthio)-4-pyrimidineacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Carboxy-2-(methylthio)-4-pyrimidineacetic acid is a complex organic compound that belongs to the pyrimidine family This compound is characterized by the presence of a carboxyl group, a methylthio group, and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Carboxy-2-(methylthio)-4-pyrimidineacetic acid typically involves multi-step organic reactions. One common method includes the reaction of 2-thiouracil with methyl iodide to introduce the methylthio group, followed by carboxylation to introduce the carboxyl group. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
5-Carboxy-2-(methylthio)-4-pyrimidineacetic acid can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated pyrimidine derivatives.
Scientific Research Applications
5-Carboxy-2-(methylthio)-4-pyrimidineacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Carboxy-2-(methylthio)-4-pyrimidineacetic acid involves its interaction with specific molecular targets. The carboxyl and methylthio groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The pyrimidine ring can intercalate with DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
5-Carboxy-2-thiouracil: Lacks the methylthio group but shares the carboxyl and pyrimidine structure.
2-Methylthio-4-pyrimidinecarboxylic acid: Similar structure but with variations in the position of functional groups.
Uniqueness
5-Carboxy-2-(methylthio)-4-pyrimidineacetic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse research applications.
Properties
Molecular Formula |
C8H8N2O4S |
|---|---|
Molecular Weight |
228.23 g/mol |
IUPAC Name |
4-(carboxymethyl)-2-methylsulfanylpyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C8H8N2O4S/c1-15-8-9-3-4(7(13)14)5(10-8)2-6(11)12/h3H,2H2,1H3,(H,11,12)(H,13,14) |
InChI Key |
ZMBWXLIYCHLJJB-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=C(C(=N1)CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


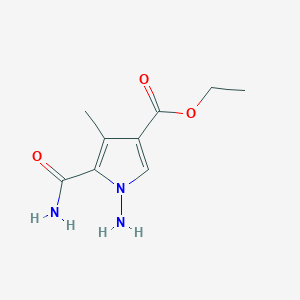
![3-(Benzyloxy)-3H-pyrazolo[3,4-c]quinoline](/img/structure/B13938355.png)

![trisodium;[oxido-[oxido-[[(2S,5R)-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy]phosphoryl]oxyphosphoryl] hydrogen phosphate](/img/structure/B13938364.png)

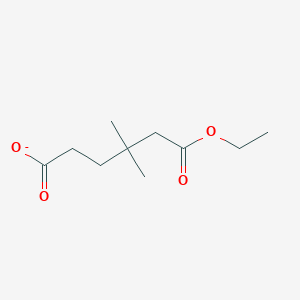

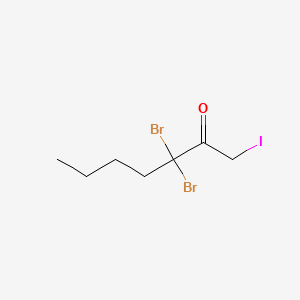
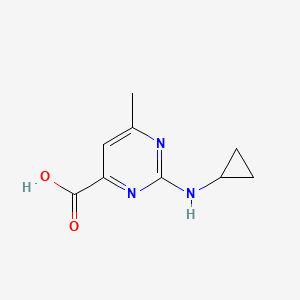
![Tert-butyl 3-[[4-(trifluoromethyl)phenyl]methyl]azetidine-1-carboxylate](/img/structure/B13938405.png)
